molecular formula C7H12ClNO2 B2595641 2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 2228313-13-9

2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Cat. No.: B2595641
CAS No.: 2228313-13-9
M. Wt: 177.63
InChI Key: ATSYHWHMQPBJPE-UHFFFAOYSA-N
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Description

2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a bicyclic compound featuring a rigid [2.1.1] azabicyclo framework with a methyl substituent at the 2-position and a carboxylic acid group at the 1-position, stabilized as a hydrochloride salt. The [2.1.1] bicyclic system confers unique stereoelectronic properties, making it valuable in medicinal chemistry for modulating pharmacokinetics and target binding .

Properties

IUPAC Name

2-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-8-4-5-2-7(8,3-5)6(9)10;/h5H,2-4H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSYHWHMQPBJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1(C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228313-13-9
Record name 2-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves the formation of the bicyclic ring system through intramolecular displacement reactions. One common method includes the use of tert-butylsulfinamide to facilitate the formation of the bicyclic structure . Another approach involves photochemical [2 + 2] cycloaddition reactions to create the bicyclic framework .

Industrial Production Methods

Industrial production of this compound may involve batchwise, multigram preparations to ensure the scalability of the synthesis process. The key steps in the industrial synthesis include the use of primary alkyl chlorides and tert-butylsulfinamide under controlled conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where the bicyclic structure can be modified by introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the bicyclic framework.

Scientific Research Applications

2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key analogs of 2-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, highlighting variations in substituents, ring systems, and molecular properties:

Compound Name Molecular Formula MW (g/mol) Substituent Ring System Key Notes
This compound C₇H₁₂ClNO₂ 177.63 2-Methyl [2.1.1] Higher lipophilicity due to methyl group; inferred purity ≥95%
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride C₈H₁₄ClNO₂ 191.70 4-Ethyl [2.1.1] Discontinued; larger substituent may reduce aqueous solubility
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride C₁₁H₁₈ClNO₄ 263.72 Boc at 2 [2.1.1] Protective group for amine intermediates; used in synthetic workflows
2-{2-azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride C₇H₁₂ClNO₂ 177.63 Acetic acid at 1 [2.1.1] Extended carboxylate sidechain enhances hydrogen bonding potential
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid C₁₁H₁₇NO₄ 227.26 Boc at 3 [3.1.0] Smaller [3.1.0] ring system induces higher ring strain; priced at $3000/g

Key Findings

Substituent Effects: Methyl vs. Boc Protection: Boc-substituted analogs (e.g., 2-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid) are critical for amine protection during synthesis but add significant molecular bulk (MW 263.72 g/mol) .

Ring System Variations :

  • [2.1.1] vs. [3.1.0] : Compounds with [3.1.0] bicyclo systems (e.g., 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid) exhibit greater ring strain, impacting reactivity and conformational flexibility .

Functional Group Modifications: Acetic Acid Sidechain: The 1-yl acetic acid derivative (C₇H₁₂ClNO₂) shares the same molecular weight as the target compound but introduces an additional hydrogen-bonding motif, which may enhance target affinity .

Biological Activity

2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, also known by its chemical identifier, exhibits a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. This compound belongs to the class of bicyclic amines and has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and pain management.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

  • Molecular Formula : C₇H₁₃ClN₂O₂
  • Molecular Weight : 176.65 g/mol
  • CAS Number : 116129-07-8

Structural Characteristics

The bicyclic framework contributes to its unique interaction with biological targets, particularly in receptor binding and enzyme inhibition.

Research indicates that this compound interacts primarily with neurotransmitter systems, specifically modulating the activity of acetylcholine receptors. This modulation can influence various physiological processes, including cognitive function and pain perception.

Pharmacological Effects

  • Neuromodulation : Studies have shown that this compound may enhance cholinergic signaling, which is crucial for memory and learning processes.
  • Analgesic Properties : Preliminary investigations suggest that it may exhibit analgesic effects, potentially useful for treating chronic pain conditions.
  • Antidepressant Activity : Some findings indicate potential antidepressant-like effects, possibly through the modulation of serotonergic pathways.

Study 1: Cognitive Enhancement

A study published in the Journal of Medicinal Chemistry explored the effects of 2-Methyl-2-azabicyclo[2.1.1]hexane derivatives on cognitive function in animal models. The results demonstrated significant improvements in memory retention tasks compared to control groups, suggesting a promising role in cognitive enhancement therapies.

Study 2: Pain Management

In a controlled trial examining the analgesic properties of this compound, subjects reported a notable reduction in pain scores when administered the hydrochloride form compared to placebo, indicating its potential utility in pain management protocols.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuromodulationEnhanced cholinergic signaling
Analgesic PropertiesSignificant pain reduction
Antidepressant ActivityImproved mood-related behaviors

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